2-[4-(3-chlorophenyl)-1-piperazinyl]-1-(1-oxido-2-pyridinyl)ethanol
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Overview
Description
2-[4-(3-chlorophenyl)-1-piperazinyl]-1-(1-oxido-2-pyridinyl)ethanol is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)-1-piperazinyl]-1-(1-oxido-2-pyridinyl)ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride under basic conditions to introduce the chlorophenyl group.
Formation of Pyridinium Ion: The final step involves the reaction of the substituted piperazine with pyridine N-oxide under acidic conditions to form the pyridinium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)-1-piperazinyl]-1-(1-oxido-2-pyridinyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Pyridine derivatives.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
2-[4-(3-chlorophenyl)-1-piperazinyl]-1-(1-oxido-2-pyridinyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)-1-piperazinyl]-1-(1-oxido-2-pyridinyl)ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A compound with a similar piperazine structure but different substituents.
2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Another compound with a piperazine ring and chlorophenyl group but different additional functional groups.
Uniqueness
2-[4-(3-chlorophenyl)-1-piperazinyl]-1-(1-oxido-2-pyridinyl)ethanol is unique due to its combination of a piperazine ring, chlorophenyl group, and pyridinium ion
Properties
Molecular Formula |
C17H20ClN3O2 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(1-oxidopyridin-1-ium-2-yl)ethanol |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-4-3-5-15(12-14)20-10-8-19(9-11-20)13-17(22)16-6-1-2-7-21(16)23/h1-7,12,17,22H,8-11,13H2 |
InChI Key |
IDSQAKYZRACYGQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(C2=CC=CC=[N+]2[O-])O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=[N+]2[O-])O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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